Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde structure
Nombre del producto:5-Nitrosalicylaldehyde
Número CAS:97-51-8
MF:C7H5NO4
Megavatios:167.118901968002
MDL:MFCD00007337
CID:34903
PubChem ID:66808

5-Nitrosalicylaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2-Hydroxy-5-nitrobenzaldehyde
    • 5-NITROSALICALDEHYDE
    • AKOS 90780
    • BENZALDEHYDE, 2-HYDROXY-5-NITRO-
    • TIMTEC-BB SBB003885
    • 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
    • 2-hydroxy-5-nitro-benzaldehyd
    • 5-nitro-salicylaldehyd
    • -Nitro-2-hydroxybenzaldehyde
    • Salicylaldehyde, 5-nitro-
    • 5-Nitrosalicylaldehdye
    • 5-Nitrosalicyaldehyde
    • 2-NITROSALICYLALDEHYDE
    • 5-NITROSOSALICYLALDEHYDE
    • 5-NITROSALICLALDEHYDE
    • Hydroxy-5-nitrobenzaldehyde,
    • 5-Nitrosalicylaldehyde
    • 5-Nitrosalicylaldehy
    • 5NSA
    • 2-HYDROXY 5-NITROBENZALDEHYDE
    • 2-Hydroxy-5-nitrobenzaldehyde (ACI)
    • Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
    • 2-Formyl-4-nitrophenol
    • 2-Hydroxy-5-nitrobenzaldehye
    • 5-Nitro-2-hydroxybenzaldehyde
    • 5-Nitrosalicylaladhyde
    • 6-Hydroxy-3-nitrobenzaldehyde
    • NSC 881
    • NSC 97387
    • 2-Hydroxy-5-nitrobenzaldehyde,98%
    • UNII-ZJ6GGT3K66
    • 2-Hydroxy-5-nitro-benzaldehyde
    • SY004427
    • NSC881
    • MFCD00007337
    • N0255
    • CS-M1907
    • ZJ6GGT3K66
    • BBL000323
    • AKOS000108208
    • AH-034/32841024
    • PS-6254
    • AC-3345
    • EN300-18390
    • DB-004004
    • DTXSID6059154
    • SCHEMBL79298
    • F11283
    • CHEMBL3660344
    • US8614253, .3-39
    • 2-Hydroxy-5-nitrobenzaldehyde, 98%
    • NSC-881
    • EINECS 202-587-0
    • NS00040518
    • GEO-01539
    • F2191-0160
    • NSC-97387
    • BDBM111008
    • Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
    • Z57160172
    • STK346021
    • Oprea1_813586
    • DTXCID0049024
    • PD129677
    • Q-200288
    • 97-51-8
    • AI3-52608
    • 5-nitro-2-hydroxy-benzaldehyde
    • 5-nitro salicylaldehyde
    • MDL: MFCD00007337
    • Renchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
    • Clave inchi: IHFRMUGEILMHNU-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
    • Brn: 512565

Atributos calculados

  • Calidad precisa: 167.021858g/mol
  • Carga superficial: 0
  • XLogP3: 2
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 167.021858g/mol
  • Masa isotópica única: 167.021858g/mol
  • Superficie del Polo topológico: 83.1Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 188
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 4
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not available
  • Denso: 1.5216 (rough estimate)
  • Punto de fusión: 125-128 °C (lit.)
  • Punto de ebullición: 295.67°C (rough estimate)
  • Punto de inflamación: 137.3°C
  • índice de refracción: 1.6280 (estimate)
  • Coeficiente de distribución del agua: Soluble in water (partly).
  • PSA: 83.12000
  • Logp: 1.63610
  • Sensibilidad: Air & Light Sensitive
  • Disolución: Not available

5-Nitrosalicylaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:CU6675000
  • Señalización de mercancías peligrosas: Xi Xn
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
  • Términos de riesgo:R22; R36/37/38
  • TSCA:Yes

5-Nitrosalicylaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N145A-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥465.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥193.00 2024-04-23
TRC
N520950-5g
5-Nitrosalicylaldehyde
97-51-8
5g
$ 127.00 2023-09-06
Enamine
EN300-18390-10.0g
2-hydroxy-5-nitrobenzaldehyde
97-51-8 95%
10g
$32.0 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N109087-10g
5-Nitrosalicylaldehyde
97-51-8 97%
10g
¥49.90 2023-09-01
Ambeed
A151323-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$52.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-25g
5-Nitrosalicylaldehyde
97-51-8 98%
25g
¥46.00 2024-04-23
Oakwood
013603-10g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
10g
$17.00 2024-07-19
Oakwood
013603-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$82.00 2024-07-19
Alichem
A014000394-250mg
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 97%
250mg
$480.00 2023-08-31

5-Nitrosalicylaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 5, rt
Referencia
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors
Shi, Ailong; Wang, Defa; Wang, He; Wu, Yue; Tian, Haiqiu; et al, RSC Advances, 2016, 6(115), 114879-114888

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  6 h, rt
Referencia
Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis
Renuka, Janupally; Reddy, Kummetha Indrasena; Srihari, Konduri; Jeankumar, Variam Ullas; Shravan, Morla; et al, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referencia
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ;  8 min, rt
Referencia
Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions
Hajipour, A. R.; Bagheri, H. R.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zirconium oxynitrate Solvents: Acetone ;  2 h, 50 °C
Referencia
Highly efficient nitration of phenolic compounds by zirconyl nitrate
Selvam, J. Jon Paul; Suresh, V.; Rajesh, K.; Reddy, S. Ravinder; Venkateswarlu, Y., Tetrahedron Letters, 2006, 47(15), 2507-2509

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ,  Alumina ,  Magnesium nitrate hexahydrate ;  > 1 min
1.2 40 min, rt
Referencia
Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate
Hosseini-Sarvari, Mona; Tavakolian, Mina, Journal of Chemical Research, 2008, (12), 722-724

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.5 h, reflux
Referencia
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; Zolfigol, M. A.; Khaleghi, M.; Mohammadpour-Baltork, I., Synthetic Communications, 2003, 33(11), 1839-1844

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Zinc nitrate Solvents: Water ,  Polyethylene glycol ;  3 - 4 min
Referencia
Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions
Rajanna, K. C.; Chary, V. Sudhakar; Kumar, M. Satish; Krishnaiah, G.; Srinivas, P.; et al, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Nitric acid ;  rt
Referencia
Highly Sensitive Fluorescence Molecular Switch for the Ratio Monitoring of Trace Change of Mitochondrial Membrane Potential
Wang, Caixia; Wang, Ge; Li, Xiang; Wang, Kui; Fan, Jing; et al, Analytical Chemistry (Washington, 2017, 89(21), 11514-11519

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol
Referencia
Fischer's base as a protecting group: protection and deprotection of 2-hydroxybenzaldehydes
Cho, Young Jin; Lee, Seung Hwan; Bae, Jong Woo; Pyun, Hyung-Jung; Yoon, Cheol Min, Tetrahedron Letters, 2000, 41(20), 3915-3917

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ;  30 min, rt → 80 °C; 4 h, rt
Referencia
Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) ,  Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) ,  Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ;  42 min, 1 atm, rt
Referencia
Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen
Kazemnejadi, Milad; Shakeri, Alireza; Mohammadi, Mohammad; Tabefam, Marzieh, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Nitric acid
Referencia
Preparation of 5-nitrosalicylaldehyde ethanolamine Schiff base
Liu, Cuiying; Guo, Xiuying, Huaxue Shiji, 1994, 16(6),

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ;  40 min, rt
Referencia
Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst
Mahmoudi, Boshra; Rostami, Amin; Kazemnejadi, Milad; Hamah-Ameen, Baram Ahmed, Green Chemistry, 2020, 22(19), 6600-6613

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Referencia
Method for preparation of hydroxy compounds and catalyst for its preparation
, Japan, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 78 °C; 2 h, 78 °C
Referencia
Method for synthesizing mesalazine
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, -5 °C
Referencia
Synthesis of 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzothiopyran-2,2'-[2H]indole]
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  1.5 h, reflux
Referencia
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Indian Journal of Chemistry, 2005, (2005), 577-580

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ;  5 s, reflux
Referencia
Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions
Hajipour, A. R.; Zahmatkesh, S.; Ruoho, A. E., Journal of the Iranian Chemical Society, 2008, ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ;  8 min, rt
Referencia
Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

5-Nitrosalicylaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde
A11234
Pureza:99%
Cantidad:1kg
Precio ($):296.0